molecular formula C6H6ClF2NO B15336286 O-(2,5-Difluorophenyl)hydroxylamine hydrochloride

O-(2,5-Difluorophenyl)hydroxylamine hydrochloride

Cat. No.: B15336286
M. Wt: 181.57 g/mol
InChI Key: AWTHVJNDHQGTKN-UHFFFAOYSA-N
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Description

O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,5-difluorophenyl ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-difluorophenylamine as the starting material.

  • Reaction Steps: The amine group is first converted to a diazonium salt using nitrous acid. This diazonium salt is then reacted with hydroxylamine hydrochloride to form this compound.

  • Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid, at low temperatures to prevent decomposition.

Industrial Production Methods:

  • Batch Process: The compound is produced in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using crystallization techniques to remove impurities.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form corresponding nitro compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro compounds.

  • Reduction: Amines.

  • Substitution: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry: O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The fluorine atoms on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • O-(2,6-Difluorophenyl)hydroxylamine hydrochloride: Similar structure but with different positions of fluorine atoms.

  • O-(3,5-Difluorophenyl)hydroxylamine hydrochloride: Another positional isomer with different chemical properties.

Uniqueness: O-(2,5-Difluorophenyl)hydroxylamine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical behavior and biological activity.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

O-(2,5-difluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3H,9H2;1H

InChI Key

AWTHVJNDHQGTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)ON)F.Cl

Origin of Product

United States

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